cis-Fmoc-Pro(4-N3)-OH
CAS No.: 263847-08-1
Cat. No.: VC21539942
Molecular Formula: C20H18N4O4
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 263847-08-1 |
|---|---|
| Molecular Formula | C20H18N4O4 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | (2S,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m0/s1 |
| Standard InChI Key | HOPXMBBEYJTPNX-SGTLLEGYSA-N |
| Isomeric SMILES | C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |
| Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |
Introduction
(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid is a specialized chemical compound used primarily in peptide synthesis. It is a derivative of proline, modified with an azido group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound plays a crucial role in the synthesis of complex peptides, which are essential in various biomedical applications.
2.2. Synonyms
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Fmoc-Pro(4-N3)-OH
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Fmoc-cis-N3-Pro-OH
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cis-FMoc-Pro(4-N3)-OH
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Fmoc-L-Pro(4-N3)-OH (2S,4S)
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Fmoc-cis-Pro(4-azido)-OH
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Fmoc-L-cis-4-azidoproline
2.3. Safety Information
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Signal Word: Warning
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Hazard Statements: H373 (May cause damage to organs through prolonged or repeated exposure)
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Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P314 (Get medical advice/attention if you feel unwell), P501 (Dispose of contents/container to an approved waste disposal plant) .
Applications in Peptide Synthesis
(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid is a valuable tool in Fmoc solid-phase peptide synthesis (SPPS). The azido group is stable during peptide synthesis but can be easily converted into an amine group using thiols or phosphines. This conversion allows for further modifications, such as bioconjugation reactions, which are crucial for attaching biomolecules to surfaces or other molecules .
4.1. Peptide Synthesis
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Complex Peptide Structures: This compound enables the synthesis of branched, side-chain modified, and cyclic peptides, which are essential for drug development and biological studies .
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Stability and Versatility: The azido group remains stable during peptide synthesis but can be readily converted into other functional groups, offering flexibility in peptide design .
4.2. Bioconjugation and Drug Development
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Bioconjugation Reactions: The azido group facilitates efficient bioconjugation reactions, enhancing the functionality of therapeutic agents by attaching them to surfaces or other molecules .
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Drug Discovery: It is used in medicinal chemistry to explore new drug candidates by modifying existing compounds, improving their efficacy and selectivity against target diseases .
4.3. Protein Labeling and Chemical Biology
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Protein Labeling: This compound can be employed in protein labeling techniques, facilitating the study of protein interactions and dynamics in various biological systems .
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Chemical Biology: It plays a significant role in the development of novel probes and tools, aiding in the understanding of cellular processes and disease mechanisms .
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